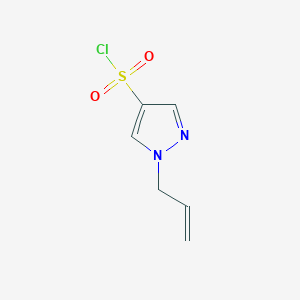

![molecular formula C8H11NO2S B2600561 [3-(Methylsulfonimidoyl)phenyl]methanol CAS No. 2344680-52-8](/img/structure/B2600561.png)

[3-(Methylsulfonimidoyl)phenyl]methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

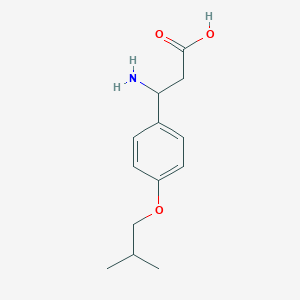

[3-(Methylsulfonimidoyl)phenyl]methanol is a compound that contains a phenyl group, a methylsulfonimidoyl group, and a methanol group . A phenyl group is a benzene ring with one of its hydrogens removed . The methylsulfonimidoyl group and methanol group are attached to the phenyl group at the 3rd position.

Molecular Structure Analysis

The molecular structure ofThis compound would consist of a benzene ring (from the phenyl group) with a methylsulfonimidoyl group and a methanol group attached at the 3rd position . Chemical Reactions Analysis

The chemical reactions involvingThis compound would depend on the specific conditions and reagents used. Phenols, for example, can undergo a variety of reactions, including nucleophilic aromatic substitution . Physical and Chemical Properties Analysis

The physical and chemical properties ofThis compound would depend on its specific structure. For example, its boiling point, melting point, solubility, and other properties would be determined by the interactions between its atoms and groups .

科学的研究の応用

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) play a crucial role in tissue remodeling and various pathological processes. Research on analogs of SB-3CT, a selective inhibitor of MMP2, provides insights into the potential applications of compounds related to "[3-(Methylsulfonimidoyl)phenyl]methanol" in inhibiting MMP activity. Computational studies on sulfoxide analogs have revealed the energetics of deprotonation-induced ring-opening reactions, which are central to MMP inhibition mechanisms. These findings have implications for designing new inhibitors targeting MMP-related diseases (Tao et al., 2010).

Methanol as a Methylating Agent

The direct N-monomethylation of aromatic primary amines using methanol has been achieved in the presence of specific catalyst systems. This process is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, demonstrating the versatility of methanol in organic synthesis and its potential in the modification of compounds including "this compound" (Li et al., 2012).

Catalytic Conversion of Methanol

Methanol serves as a promising hydrogen source and C1 synthon in chemical synthesis and energy technologies. Innovative methods employing methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes have been developed using cost-competitive catalysts. These methods underscore the role of methanol and its derivatives in facilitating eco-friendly synthetic routes and the potential for creating valuable chemicals and fuels from methanol (Sarki et al., 2021).

Biotechnological Applications

The engineering of Escherichia coli to utilize methanol for the production of chemicals and fuels represents a significant advancement in biotechnology. By incorporating specific pathways, researchers have demonstrated the conversion of methanol into biomass components and specialty chemicals, paving the way for sustainable industrial processes that could potentially involve modifications or applications of "this compound" (Whitaker et al., 2017).

Polymer and Materials Science

In materials science, methanol has been utilized in processes such as the methanolysis of poly(3-hydroxybutyrate) to produce biodegradable plastics and the enhancement of polymer solar cell efficiency. These studies illustrate the broad applicability of methanol and related compounds in developing advanced materials and sustainable technologies (Song et al., 2016, Zhou et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-(methylsulfonimidoyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(9,11)8-4-2-3-7(5-8)6-10/h2-5,9-10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKLCRLGNSULNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

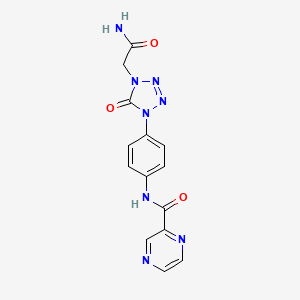

![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2600490.png)

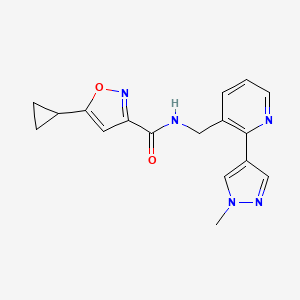

![N-{[1-(4-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2600491.png)

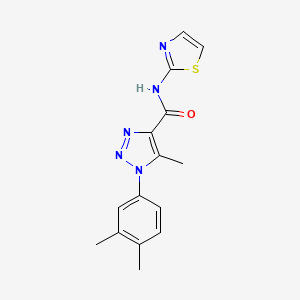

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)